1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE
Overview
Description
1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE is a complex organic compound that has garnered interest in various fields of scientific research This compound is characterized by its unique structure, which includes a benzimidazole ring, a pyrrolidinone ring, and phenyl groups with specific substitutions
Preparation Methods
The synthesis of 1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves multiple steps, each requiring specific reaction conditions and reagents. The synthetic route typically begins with the preparation of the benzimidazole ring, followed by the introduction of the pyrrolidinone ring and the phenyl groups. Common reagents used in these reactions include various acids, bases, and solvents to facilitate the formation of the desired product. Industrial production methods may involve optimization of these synthetic routes to increase yield and purity while minimizing costs and environmental impact.
Chemical Reactions Analysis
1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE undergoes several types of chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and various nucleophiles for substitution reactions. The major products formed from these reactions depend on the specific conditions and reagents used, but they often involve modifications to the benzimidazole or pyrrolidinone rings or the phenyl groups.
Scientific Research Applications
This compound has a wide range of scientific research applications. In chemistry, it is studied for its unique reactivity and potential as a building block for more complex molecules. In biology, it may be investigated for its interactions with biological macromolecules and potential therapeutic effects. In medicine, it could be explored for its potential as a drug candidate, particularly for its ability to interact with specific molecular targets. In industry, it may be used in the development of new materials or as a catalyst in various chemical processes.
Mechanism of Action
The mechanism of action of 1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE involves its interaction with specific molecular targets and pathways. The compound may bind to certain enzymes or receptors, altering their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of its use.
Comparison with Similar Compounds
1-(3,5-DIMETHYLPHENYL)-4-[1-(1-PHENYLETHYL)-1H-1,3-BENZODIAZOL-2-YL]PYRROLIDIN-2-ONE can be compared to other similar compounds, such as those with benzimidazole or pyrrolidinone rings. These comparisons highlight its unique structural features and reactivity. Similar compounds may include 1-(3,5-dimethylphenyl)-3-(1-phenylethyl)urea and other derivatives with different substitutions on the phenyl groups or modifications to the benzimidazole or pyrrolidinone rings. The uniqueness of this compound lies in its specific combination of functional groups and the resulting chemical and biological properties.
Properties
IUPAC Name |
1-(3,5-dimethylphenyl)-4-[1-(1-phenylethyl)benzimidazol-2-yl]pyrrolidin-2-one | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H27N3O/c1-18-13-19(2)15-23(14-18)29-17-22(16-26(29)31)27-28-24-11-7-8-12-25(24)30(27)20(3)21-9-5-4-6-10-21/h4-15,20,22H,16-17H2,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HGJGMQKGOKBJJA-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC(=CC(=C1)N2CC(CC2=O)C3=NC4=CC=CC=C4N3C(C)C5=CC=CC=C5)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H27N3O | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.5 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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